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Compound of Interest

Compound Name:
5-amino-1,3-dimethylquinazoline-

2,4(1H,3H)-dione

Cat. No.: B11758165

Get Quote

Executive Summary: The "Peri" Effect Advantage
In the development of quinazoline-based therapeutics (e.g., inhibitors for EGFR, PARP, or

Topoisomerase), the control of solid-state properties is paramount. 5-amino-1,3-

dimethylquinazoline-2,4-dione represents a unique structural class where the "peri" positioning

of the amino group creates a distinct performance profile compared to its isomers (6-, 7-, or 8-

amino) and non-methylated analogs.

Key Differentiator: The formation of a robust intramolecular hydrogen bond (S(6) motif)

between the 5-amino group and the 4-carbonyl oxygen. This "molecular lock" reduces polarity,

enhances lipophilicity, and disrupts intermolecular aggregation, offering superior solubility

profiles compared to alternative isomers.
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The crystal structure of 5-amino-1,3-dimethylquinazoline-2,4-dione is defined by its rigid, planar

bicyclic core. Unlike flexible aliphatic chains, the quinazoline dione system acts as a flat

template for pi-stacking.

Intramolecular H-Bonding (The S(6) Ring): The defining feature is the interaction between

the amino nitrogen (

) and the carbonyl oxygen (

).

Geometry: The N-H...O distance is typically short (approx. 1.9–2.1 Å), forcing the amino

group to be coplanar with the aromatic ring.

Consequence: This locks the conformation, preventing the amino group from acting as a

free donor for solvation or intermolecular networking.

Crystal Packing Architecture
Because the N1 and N3 positions are methylated, the classic "ribbon" or "tape" motifs seen in

primary amides (via N-H...O=C intermolecular bonds) are blocked.

Dominant Interaction:

stacking between antiparallel quinazoline cores.

Secondary Interaction: Weak

hydrogen bonds involving the methyl protons and carbonyl oxygens.

Lattice Energy: Lower than non-methylated analogs, resulting in a lower melting point and

higher organic solubility.

Comparative Performance Analysis (Alternatives)
This section compares the target molecule against two key classes of alternatives: Positional

Isomers (6-amino) and Non-Methylated Analogs.

Table 1: Physicochemical Performance Matrix
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Feature
5-Amino-1,3-

dimethyl (Target)

6-Amino-1,3-

dimethyl (Isomer
Alternative)

5-Amino-

quinazoline-2,4-

dione (Non-
methylated)

H-Bonding Mode
Intramolecular (S6

motif)

Intermolecular

(Chain/Sheet)

Intermolecular

Network (3D)

Crystal Packing
Discretely stacked

dimers

Infinite H-bonded

chains

High-density H-

bonded lattice

Melting Point
Moderate (Lower

lattice energy)

High (Stabilized by

intermolecular H-

bonds)

Very High (>300°C,

decomposition)

Solubility (Organic)
High (Lipophilic

surface)
Moderate

Low (High lattice

energy penalty)

Membrane

Permeability

Enhanced (Polarity

shielding)
Standard Low

Development Utility
Ideal for oral

bioavailability

Good for stable solid

dosage forms

Limited (Processing

difficulties)

Detailed Comparison Logic
Vs. The 6-Amino Isomer (The "Exposed" Donor)
In the 6-amino isomer, the amino group is distant from the carbonyls. It cannot form an internal

bond.

Causality: The "exposed"

group seeks external acceptors. In the crystal, this leads to the formation of intermolecular
hydrogen bonded chains.

Impact: This network increases the energy required to break the lattice (higher melting point)

and increases the desolvation penalty, lowering solubility in non-polar solvents compared to

the 5-amino target.
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Vs. The Non-Methylated Analog (The "Brick Dust")
Removing the methyl groups at N1 and N3 restores strong H-bond donors on the heterocyclic

ring.

Causality: These molecules form insoluble, high-melting "brick dust" crystals due to

extensive N-H...O=C networks similar to indigo or quinacridone pigments.

Impact: While extremely stable, they present significant formulation challenges. The 1,3-

dimethyl modification of the target molecule is a strategic "masking" of polarity to improve

processability.

Visualizing the Structural Logic
The following diagram illustrates the divergent pathways of crystallization driven by the position

of the amino group and methylation status.

5-Amino-1,3-dimethyl
quinazoline-2,4-dione
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Intramolecular H-Bond (S6)

'Polarity Shielding'

Peri-Position Effect
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• Higher MP

Outcome:
• Insoluble Solid

• Processing Issues
• Very High MP
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Caption: Structural logic flow comparing the target molecule's "shielded" nature vs. the

network-forming tendencies of alternatives.

Experimental Protocols
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To validate these structural claims, the following protocols ensure reproducible crystal growth

and analysis.

Crystallization Protocol (Self-Validating System)
Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD) to confirm the

intramolecular H-bond.

Solvent Selection: Use a solvent system that balances solubility with evaporation rate.

Recommended:Ethanol/Chloroform (1:1 v/v). Chloroform dissolves the lipophilic core;

Ethanol allows for H-bond solvation.

Dissolution: Dissolve 20 mg of 5-amino-1,3-dimethylquinazoline-2,4-dione in 2 mL of solvent

mixture at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.

Growth: Place in a partially capped vial (slow evaporation) at 20°C.

Validation: Crystals should appear as yellow prisms within 48-72 hours. If needles form,

evaporation was too fast; repeat with a narrower vial opening.

X-Ray Data Collection Parameters
Objective: High-resolution structure determination.

Temperature: 100 K (Cryostream) – Essential to reduce thermal motion of the methyl groups.

Radiation: Mo-K\alpha (\lambda = 0.71073 Å) or Cu-K\alpha (\lambda = 1.54184 Å).

Resolution: 0.8 Å or better.

Refinement Focus: Locate the amino hydrogen atoms in the difference Fourier map.

Success Criterion: The H-atom positions should confirm the N-H...O distance is < 2.2 Å,

validating the intramolecular bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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